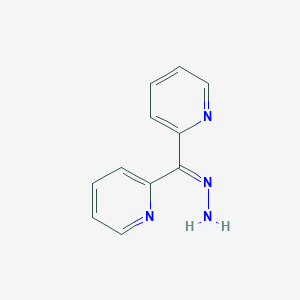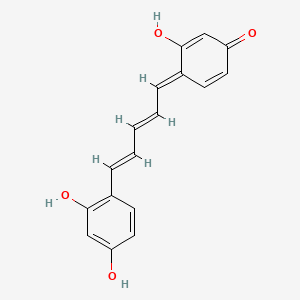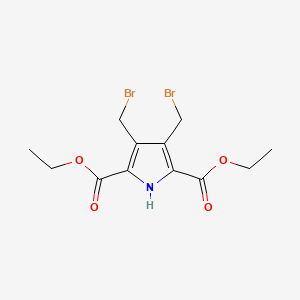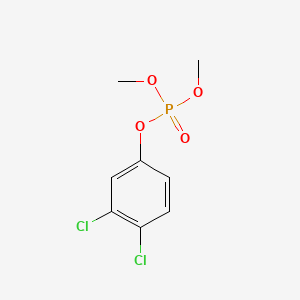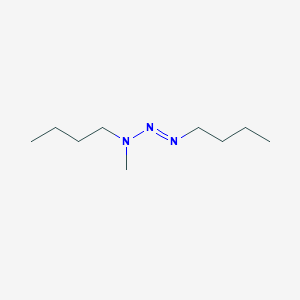![molecular formula C21H24O6 B14448881 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid CAS No. 74774-55-3](/img/structure/B14448881.png)
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid is an organic compound with the molecular formula C21H24O6 It is a substituted benzoic acid derivative, characterized by the presence of a carboxyphenoxy group attached to a heptoxy chain, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 4-hydroxybenzoic acid with 7-bromoheptanoic acid, followed by the introduction of the carboxyphenoxy group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Nitro, bromo, or other substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The heptoxy chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: A similar substituted benzoic acid with a benzyloxy group instead of a carboxyphenoxy group.
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid.
7-Bromoheptanoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyphenoxy and heptoxy groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
74774-55-3 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[7-(4-carboxyphenoxy)heptoxy]benzoic acid |
InChI |
InChI=1S/C21H24O6/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H,22,23)(H,24,25) |
InChI Key |
KYUMFUHAEPSERT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


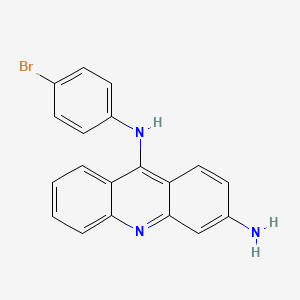
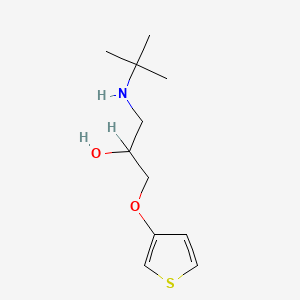
![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)


